2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile
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Overview
Description
2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a dimethylamino group at the 6-position, and a fluorine atom at the 5-position of the nicotinonitrile ring
Preparation Methods
The synthesis of 2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 2,6-dichloronicotinonitrile, is reacted with dimethylamine and a fluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds using palladium catalysts.
Common reagents used in these reactions include organolithium reagents, boron reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as an inhibitor in enzymatic reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the catalytic subunit of methionine S-adenosyltransferase-2 (MAT2A), an enzyme involved in methylation reactions essential for cancer cell survival and growth. By binding to this enzyme, the compound disrupts the methylation process, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Chloro-6-(dimethylamino)-5-fluoronicotinonitrile can be compared with other similar compounds such as:
- 2-Chloro-6-(dimethylamino)nicotinaldehyde
- 2-Chloro-6-(dimethylamino)-5-fluoronicotinic acid
- 6-(Dimethylamino)nicotinaldehyde
These compounds share structural similarities but differ in their functional groups and specific positions of substituents. The presence of the fluorine atom in this compound makes it unique, potentially enhancing its biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H7ClFN3 |
---|---|
Molecular Weight |
199.61 g/mol |
IUPAC Name |
2-chloro-6-(dimethylamino)-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClFN3/c1-13(2)8-6(10)3-5(4-11)7(9)12-8/h3H,1-2H3 |
InChI Key |
VQZXFIDXHDSDSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C(=N1)Cl)C#N)F |
Origin of Product |
United States |
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